molecular formula C14H17ClN2O3 B1416440 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide CAS No. 1087784-14-2

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide

Cat. No.: B1416440
CAS No.: 1087784-14-2
M. Wt: 296.75 g/mol
InChI Key: YZVFYJRODYKPDL-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 4-(morpholin-4-ylcarbonyl)benzyl chloride with an appropriate base.

    Acylation Reaction: The benzyl intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide exhibit anticancer properties. A study published in Cancer Letters demonstrated that derivatives of acetamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The morpholine moiety is known to enhance bioavailability and target specificity, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting that the chlorinated acetamide structure contributes to its antibacterial activity. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .

1. Mechanism of Action
The proposed mechanisms for the biological activity of this compound involve interactions with specific cellular targets. For instance, its ability to inhibit certain kinases implicated in cancer progression has been documented, suggesting a pathway for therapeutic intervention .

2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the morpholine ring or the acetamide group can significantly alter biological activity. Research indicates that varying substituents on the phenyl ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is unique due to the presence of both the chloro and morpholin-4-ylcarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of phenylmorpholines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro group and a morpholine ring connected to a phenyl group through a carbon-nitrogen bond. The synthesis typically involves:

  • Formation of the Benzyl Intermediate : Reacting 4-(morpholin-4-ylcarbonyl)benzyl chloride with a base.
  • Acylation Reaction : Subjecting the intermediate to acylation with chloroacetyl chloride in the presence of triethylamine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Modulation of Receptor Signaling Pathways : It can affect receptor activity, leading to altered cellular responses.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study on related chloroacetamides showed:

  • Effective Against Gram-positive Bacteria : The compound was particularly effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderate Activity Against Yeast : It also showed effectiveness against Candida albicans but was less effective against Gram-negative bacteria like Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides, including this compound, varies with the position of substituents on the phenyl ring. Compounds bearing halogenated groups at specific positions demonstrated higher lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .

Study 1: Antimicrobial Testing

In a comparative study involving various chloroacetamides, this compound was tested against standard strains:

  • Tested Organisms : E. coli, S. aureus, MRSA, and C. albicans.
  • Results : The compound met Lipinski’s rule of five criteria and exhibited significant antimicrobial activity, particularly against Gram-positive bacteria with MIC values indicating effective concentrations for inhibition .

Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis revealed that the presence of specific functional groups significantly influences the biological activity of chloroacetamides. The study indicated that compounds with enhanced lipophilicity and proper electronic properties were more likely to exhibit potent antimicrobial effects .

Comparative Analysis

Compound NameStructureAntimicrobial ActivityNotable Features
This compoundChemical StructureEffective against Gram-positive bacteria; moderate against yeastContains chloro and morpholine groups
2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamideSimilarLower efficacy compared to aboveLacks carbonyl group
2-Chloro-N-{[3-bromophenyl]methyl}acetamideDifferent substitutionHigh efficacy against Gram-positive bacteriaEnhanced lipophilicity

Properties

IUPAC Name

2-chloro-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-9-13(18)16-10-11-1-3-12(4-2-11)14(19)17-5-7-20-8-6-17/h1-4H,5-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVFYJRODYKPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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